molecular formula C8H7ClFNO2 B1429827 Methyl 5-amino-2-chloro-3-fluorobenzoate CAS No. 1256260-38-4

Methyl 5-amino-2-chloro-3-fluorobenzoate

Cat. No.: B1429827
CAS No.: 1256260-38-4
M. Wt: 203.6 g/mol
InChI Key: XVTARICOQIMAEM-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-chloro-3-fluorobenzoate is an organic compound with the molecular formula C8H7ClFNO2. It is a derivative of benzoic acid, featuring an amino group (-NH2) at the 5-position, a chlorine atom at the 2-position, and a fluorine atom at the 3-position on the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-chloro-3-fluorobenzoic acid.

  • Amidation Reaction: The carboxylic acid group of 2-chloro-3-fluorobenzoic acid is converted to an amide using ammonia or an ammonium salt under dehydration conditions.

  • Esterification: The resulting amide is then esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to produce this compound.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as nitro derivatives.

  • Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

  • Substitution: The compound can participate in electrophilic substitution reactions, where the benzene ring undergoes substitution at positions other than the existing substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products Formed:

  • Oxidation Products: Nitro derivatives, such as Methyl 5-amino-2-chloro-3-nitrobenzoate.

  • Reduction Products: Amino derivatives, such as Methyl 5-amino-2-chloro-3-aminobenzoate.

  • Substitution Products: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 5-amino-2-chloro-3-fluorobenzoate is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to understand the effects of halogenated aromatic compounds on biological systems.

  • Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific diseases.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 5-amino-2-chloro-3-fluorobenzoate exerts its effects depends on its molecular targets and pathways involved. For example, in pharmaceutical applications, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 5-amino-3-chloro-2-fluorobenzoate

  • Methyl 5-amino-2-chlorobenzoate

  • Methyl 5-amino-2-fluorobenzoate

Uniqueness: Methyl 5-amino-2-chloro-3-fluorobenzoate is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and biological activity compared to similar compounds that contain only one halogen.

Properties

IUPAC Name

methyl 5-amino-2-chloro-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-13-8(12)5-2-4(11)3-6(10)7(5)9/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTARICOQIMAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-amino-2-chloro-3-fluorobenzoate
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Methyl 5-amino-2-chloro-3-fluorobenzoate
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Methyl 5-amino-2-chloro-3-fluorobenzoate
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Methyl 5-amino-2-chloro-3-fluorobenzoate
Reactant of Route 5
Methyl 5-amino-2-chloro-3-fluorobenzoate
Reactant of Route 6
Methyl 5-amino-2-chloro-3-fluorobenzoate

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